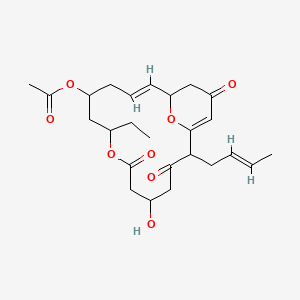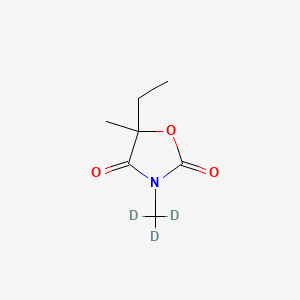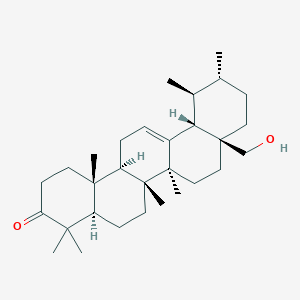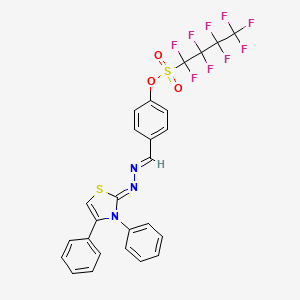
Pronethalol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pronethalol-d6 is a deuterated form of pronethalol, a non-selective beta-adrenergic antagonist. It is primarily used in scientific research as a biochemical tool. The molecular formula of this compound is C15H13D6NO, and it has a molecular weight of 235.35 . This compound is particularly useful in studies involving metabolic pathways and pharmacokinetics due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pronethalol-d6 involves the incorporation of deuterium atoms into the molecular structure of pronethalol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as deuterium exchange reactions and purification techniques like chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Pronethalol-d6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding naphthyl ketones.
Reduction: It can be reduced to form naphthyl alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are optimized based on the desired product.
Major Products
Aplicaciones Científicas De Investigación
Pronethalol-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mecanismo De Acción
Pronethalol-d6 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. It inhibits the binding of catecholamines to these receptors, thereby reducing their stimulatory effects. This mechanism is similar to that of other beta-blockers, but the deuterated form allows for more precise studies of its pharmacokinetics and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Pronethalol-d6 include:
Propranolol: Another non-selective beta-adrenergic antagonist with similar pharmacological properties.
Atenolol: A selective beta-1 adrenergic antagonist used primarily for cardiovascular conditions.
Metoprolol: A selective beta-1 adrenergic antagonist with applications in treating hypertension and angina.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for detailed studies of its metabolic pathways and pharmacokinetics. This makes it a valuable tool in both basic and applied research.
Propiedades
Fórmula molecular |
C15H19NO |
|---|---|
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/i1D3,2D3 |
Clave InChI |
HRSANNODOVBCST-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(C1=CC2=CC=CC=C2C=C1)O |
SMILES canónico |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)

![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)
![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)








